molecular formula C13H17NO4 B11777591 1-(Hydroxymethyl)-4-(pyridin-2-yloxy)cyclohexanecarboxylic acid

1-(Hydroxymethyl)-4-(pyridin-2-yloxy)cyclohexanecarboxylic acid

Cat. No.: B11777591
M. Wt: 251.28 g/mol
InChI Key: LUKVDVVDQQVLNW-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-4-(pyridin-2-yloxy)cyclohexanecarboxylic acid is a complex organic compound that features a cyclohexane ring substituted with a hydroxymethyl group, a pyridin-2-yloxy group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hydroxymethyl)-4-(pyridin-2-yloxy)cyclohexanecarboxylic acid typically involves multiple steps One common approach is to start with a cyclohexane derivative, which undergoes functionalization to introduce the hydroxymethyl and pyridin-2-yloxy groups This can be achieved through reactions such as nucleophilic substitution and oxidation

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and selectivity, as well as continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxymethyl)-4-(pyridin-2-yloxy)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The pyridin-2-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carboxylic acid group can yield an alcohol.

Scientific Research Applications

1-(Hydroxymethyl)-4-(pyridin-2-yloxy)cyclohexanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(Hydroxymethyl)-4-(pyridin-2-yloxy)cyclohexanecarboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(Hydroxymethyl)-4-(pyridin-3-yloxy)cyclohexanecarboxylic acid: Similar structure but with the pyridin-3-yloxy group.

    1-(Hydroxymethyl)-4-(pyridin-4-yloxy)cyclohexanecarboxylic acid: Similar structure but with the pyridin-4-yloxy group.

    1-(Hydroxymethyl)-4-(quinolin-2-yloxy)cyclohexanecarboxylic acid: Similar structure but with a quinolin-2-yloxy group.

Uniqueness

1-(Hydroxymethyl)-4-(pyridin-2-yloxy)cyclohexanecarboxylic acid is unique due to the specific positioning of the pyridin-2-yloxy group, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

1-(hydroxymethyl)-4-pyridin-2-yloxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H17NO4/c15-9-13(12(16)17)6-4-10(5-7-13)18-11-3-1-2-8-14-11/h1-3,8,10,15H,4-7,9H2,(H,16,17)

InChI Key

LUKVDVVDQQVLNW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1OC2=CC=CC=N2)(CO)C(=O)O

Origin of Product

United States

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